molecular formula C7H10O4 B3055038 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid CAS No. 6283-72-3

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

Cat. No.: B3055038
CAS No.: 6283-72-3
M. Wt: 158.15 g/mol
InChI Key: JZFPIISPMJRMLD-UHFFFAOYSA-N
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Description

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (OTHPA) is a cyclic ketone-containing carboxylic acid characterized by a tetrahydrofuran ring fused with a propanoic acid moiety. This compound is synthesized via the reduction of 4-oxoheptanedioic acid using sodium borodeuteride (NaBD₄) in aqueous solution under controlled conditions . OTHPA’s structure combines the reactivity of a γ-lactone (due to the 5-oxotetrahydrofuran ring) with the acidic functionality of the carboxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its deuterated analog, 3-([2-²H]5-oxotetrahydrofuran-2-yl)propanoic acid, has been employed in metabolic studies to track fatty acid oxidation pathways .

Properties

IUPAC Name

3-(5-oxooxolan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPIISPMJRMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016277
Record name 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
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Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-72-3
Record name Tetrahydro-5-oxo-2-furanpropanoic acid
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Record name NSC 7709
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Record name NSC7709
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Record name 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with a reducing agent to form the tetrahydrofuran ring, followed by oxidation to introduce the keto group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient cyclization and oxidation processes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of intermediate complexes and the transfer of functional groups .

Comparison with Similar Compounds

3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid (CAS 24098-77-9)

Structural Differences : Features a 4-methoxyphenyl-substituted furan ring instead of the tetrahydrofuran-5-one moiety.
Properties : The methoxy group enhances aromatic π-π interactions, making it suitable for drug candidates targeting enzyme active sites with hydrophobic pockets .

3-[5-(2-Fluorophenyl)-2-furyl]propanoic Acid (CAS 24090-21-9)

Structural Differences : Substitutes a fluorine atom at the ortho position of the phenyl group, introducing electronegativity and steric effects.
Hazard Profile : Classified with warnings (H302: harmful if swallowed) due to unstudied toxicological properties, unlike OTHPA, which lacks hazard classifications .

Property OTHPA 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid
Molecular Formula C₇H₁₀O₄ C₁₄H₁₄O₅
Molecular Weight 174.15 g/mol 262.26 g/mol
Key Functional Groups Carboxylic acid, γ-lactone Carboxylic acid, furan, methoxyphenyl
Applications Metabolic studies Drug design (e.g., anti-inflammatory agents)

Bulky Aromatic Derivatives

3-(1-Naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoic Acid

Structural Differences : Incorporates a naphthyl group and a tetrahydrofuranmethyl side chain, increasing lipophilicity.
Applications : Explored in polymer chemistry and as a chiral building block in asymmetric synthesis .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Research Use: Utilized in radiopharmaceuticals for bromine-76 isotope labeling .

Sulfur-Containing Analogs

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid

Structural Differences: Replaces the γ-lactone with a sulfamoylphenyl group, introducing sulfonamide functionality.

Key Research Findings

Metabolic Pathways : OTHPA’s deuterated form is critical in tracing fatty acid β-oxidation intermediates, unlike its aromatic analogs, which are metabolized via cytochrome P450 enzymes .

Drug Design: Aromatic furan derivatives (e.g., 3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid) exhibit higher binding affinity to COX-2 compared to OTHPA, attributed to hydrophobic interactions .

Safety Profiles : OTHPA lacks significant hazards, whereas fluorinated and brominated analogs require stringent handling due to toxicity risks .

Biological Activity

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring with an attached propanoic acid moiety. Its molecular formula is C7H10O3C_7H_{10}O_3. The presence of the oxo group enhances its reactivity, making it a candidate for various biological interactions.

Research indicates that this compound may interact with various biomolecules, influencing metabolic pathways. Its oxo group can participate in hydrogen bonding and other interactions that affect enzyme activity and cellular signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities, particularly in metabolic processes. For instance, it has been shown to be involved in the metabolism of 4-hydroxynonanoic acid (HNA), where it acts as a metabolite formed during liver perfusions in rat models .

Table 1: Summary of In Vitro Biological Activities

Activity TypeObservationsReference
Metabolic PathwaysInvolved in the catabolism of HNA
Enzyme InteractionPotential inhibition of specific enzymes
Toxicity AssessmentsLow toxicity in preliminary studies

Study on Metabolism

In a study involving perfused rat livers, this compound was identified as a significant metabolite when rats were subjected to HNA perfusion. The research utilized isotopic analysis and metabolomics to delineate its role in metabolic pathways, revealing three distinct catabolic routes .

Toxicological Assessments

Toxicity studies have suggested that this compound exhibits low toxicity levels, making it a candidate for further pharmacological exploration. The compound's effects on cell viability and proliferation were assessed using various cellular assays, demonstrating no significant adverse effects at therapeutic concentrations .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic route can be optimized for yield and purity through careful selection of reagents and conditions.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Step 1CyclizationTetrahydrofuran derivatives
Step 2OxidationOxidizing agents (e.g., KMnO4)
Step 3AcidificationPropanoic acid

Q & A

Q. What are the recommended synthetic routes for 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid, and how can purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via cyclization of γ-keto acids using acidic catalysts (e.g., BF₃·Et₂O), as demonstrated for structurally related tetrahydrofuran derivatives . Esterification of intermediate acids with ethanol, followed by hydrolysis, may yield the final product .
  • Purity Validation : Use HPLC with UV detection (λ = 210–240 nm) and GC-MS for volatile derivatives. Cross-validate with ¹H/¹³C NMR to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in γ-lactone-containing propanoic acids?

Methodological Answer:

  • NMR : Prioritize 2D NMR (COSY, HSQC) to assign overlapping signals in the tetrahydrofuran ring. The oxo group at position 5 produces distinct carbonyl carbon shifts (~210 ppm in ¹³C NMR) .
  • IR : Confirm lactone formation via characteristic C=O stretches (1740–1770 cm⁻¹) and hydroxyl absorption (2500–3300 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data regarding the tetrahydrofuran ring conformation be resolved?

Methodological Answer:

  • Perform X-ray crystallography to obtain definitive bond angles and torsional parameters. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess ring puckering energetics .
  • Use temperature-dependent NMR to probe dynamic ring-flipping behavior, which may explain discrepancies between solid-state and solution-phase data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in metabolic pathways?

Methodological Answer:

  • Enzyme Inhibition : Screen against oxidoreductases (e.g., aldo-keto reductases) using fluorescence-based NADPH depletion assays .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Monitor for lactone ring-opening or carboxylic acid conjugation .

Q. How can solvent effects and pH be optimized to stabilize the lactone ring during kinetic studies of hydrolysis?

Methodological Answer:

  • Conduct pH-rate profiling (pH 2–10) in buffered solutions. Use stopped-flow spectroscopy to measure ring-opening kinetics. Polar aprotic solvents (e.g., DMSO) may stabilize the lactone .
  • Apply Eyring analysis to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for reconciling contradictory reactivity data in esterification reactions?

Methodological Answer:

  • Use multivariate analysis (e.g., PCA or PLS) to identify critical variables (catalyst loading, temperature). Design a DoE (Design of Experiments) to isolate confounding factors .
  • Validate reproducibility across ≥3 independent syntheses, reporting mean yields with 95% confidence intervals .

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

Methodological Answer:

  • Experimentally determine logP via shake-flask method (octanol/water). Compare with computational predictions (e.g., XLogP3 or ChemAxon). Adjust QSPR models to account for hydrogen-bonding interactions from the oxo group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
Reactant of Route 2
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3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

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